

physical and chemical data of 5-Chloro-AB-PINACA

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Compound of Interest

Compound Name: 5-Chloro-AB-PINACA

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An In-depth Technical Guide to the Physical and Chemical Data of **5-Chloro-AB-PINACA**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical data for the synthetic cannabinoid **5-Chloro-AB-PINACA**. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a comparative context for its expected pharmacological profile.

Chemical and Physical Properties

5-Chloro-AB-PINACA is a synthetic cannabinoid featuring an indazole-3-carboxamide core.^[1] Its structure is characterized by a chloropentyl chain attached to the indazole ring and an L-valinamide group linked via an amide bond.^[1] This compound is a derivative of AB-PINACA, with the key difference being the addition of a chlorine atom to the terminal carbon of the pentyl group.^{[2][3]}

Table 1: Physical and Chemical Data of **5-Chloro-AB-PINACA**

Property	Value	Source(s)
IUPAC Name	N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide	[1][3][4]
Synonyms	5-chloro ABP, 5Cl-AMB-PINACA	[5]
CAS Number	1801552-02-2	[1][2][3][5]
Chemical Formula	C ₁₈ H ₂₅ ClN ₄ O ₂	[2][3][4][5]
Molecular Weight	364.9 g/mol	[1][2][3][4]
Appearance	Off-white solid, Crystalline solid	[2][3][5]
Solubility	DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml; Methanol: 1 mg/ml; DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml	[2][6]
UV max	210, 302 nm	[2]
Predicted Boiling Point	630.5 ± 45.0 °C	[6]
Predicted Density	1.28 ± 0.1 g/cm ³	[6]
Predicted pKa	11.37 ± 0.46	[6]
Storage Temperature	-20°C	[2][3]
SMILES	<chem>O=C(N--INVALID-LINK--C(C)C)C1=NN(CCCCCC)C=C1C=CC=C2</chem>	[2]
InChI Key	VUPMALPMUYUYES-HNNXBMFYSA-N	[1][2][4]

Pharmacological Profile

While the physiological and toxicological properties of **5-Chloro-AB-PINACA** have not been formally determined, it is classified as a synthetic cannabinoid and is expected to exhibit activity as a cannabinoid receptor agonist, similar to its parent compound AB-PINACA and other analogs.[3][4] Synthetic cannabinoids of this class are known to be potent agonists of the CB1 and CB2 receptors.[6][7]

Table 2: Pharmacological Data of AB-PINACA and Related Analogs

Compound	CB1 Ki (nM)	CB1 EC ₅₀ (nM)	CB2 Ki (nM)	CB2 EC ₅₀ (nM)	Source(s)
AB-PINACA	2.87	2.1	0.88	5.6	[8][9]
5F-AB-PINACA	-	11.6	-	21.1	[9]
AB-CHMINACA	0.78	-	0.45	-	[8]
AB-FUBINACA	-	11.1	-	12.8	[9]

Note: The data presented in Table 2 is for comparative purposes to infer the potential activity of **5-Chloro-AB-PINACA**.

Experimental Protocols

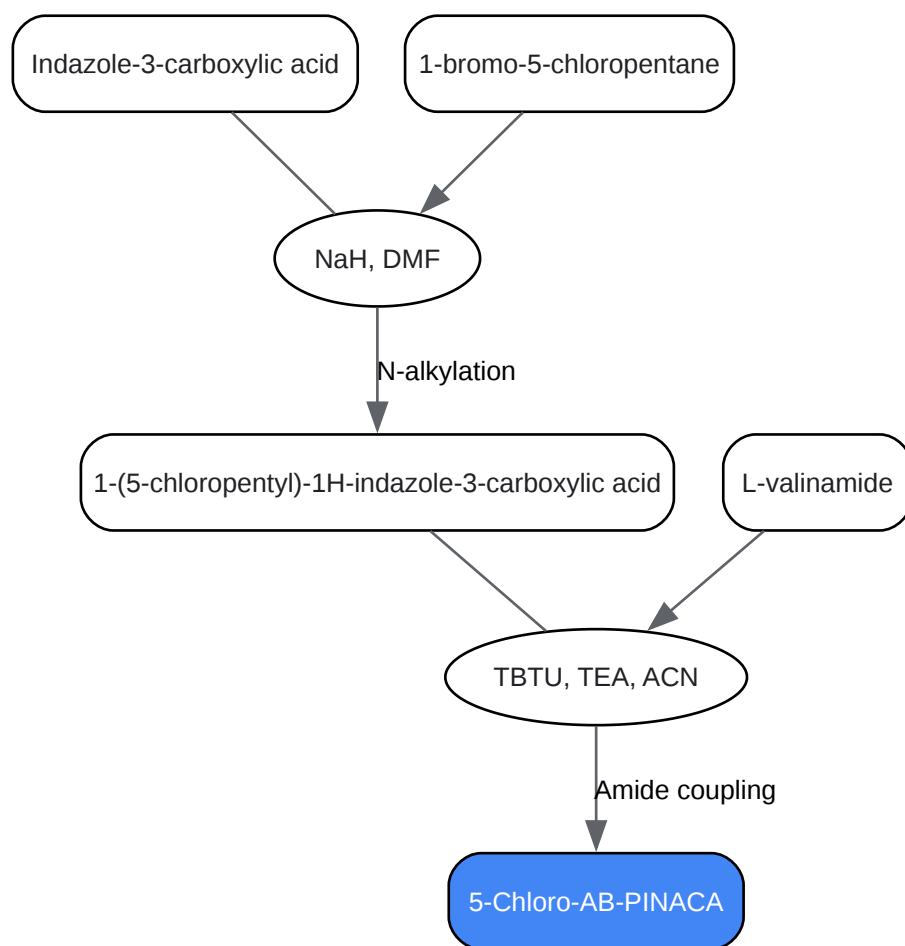
Synthesis

A specific, detailed synthesis protocol for **5-Chloro-AB-PINACA** is not readily available in the peer-reviewed literature. However, the general synthesis of indazole-3-carboxamide synthetic cannabinoids typically follows a two-step process:

- N-alkylation of the indazole core: The indazole-3-carboxylic acid is alkylated with a suitable haloalkane, in this case, 1-bromo-5-chloropentane, in the presence of a base such as sodium hydride in an appropriate solvent like dimethylformamide (DMF).
- Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with the desired amino acid derivative, L-valinamide, using a coupling agent such as TBTU (O-

(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like triethylamine (TEA) in a solvent such as acetonitrile.

A general workflow for the synthesis is depicted in the following diagram.



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Caption: General synthesis workflow for **5-Chloro-AB-PINACA**.

Analytical Characterization

The identification and characterization of **5-Chloro-AB-PINACA** in seized materials are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).^[4]

- GC-MS: Samples are prepared via acid/base extraction. A typical GC-MS system, such as an Agilent 5975 Series GC/MSD, can be used with a mass scan range of 40-550 m/z.^[4]

- LC-QTOF-MS: This technique provides high-resolution mass data for accurate mass determination. A forensic report indicated a retention time of 8.774 min for **5-Chloro-AB-PINACA** under their specific chromatographic conditions.[4]

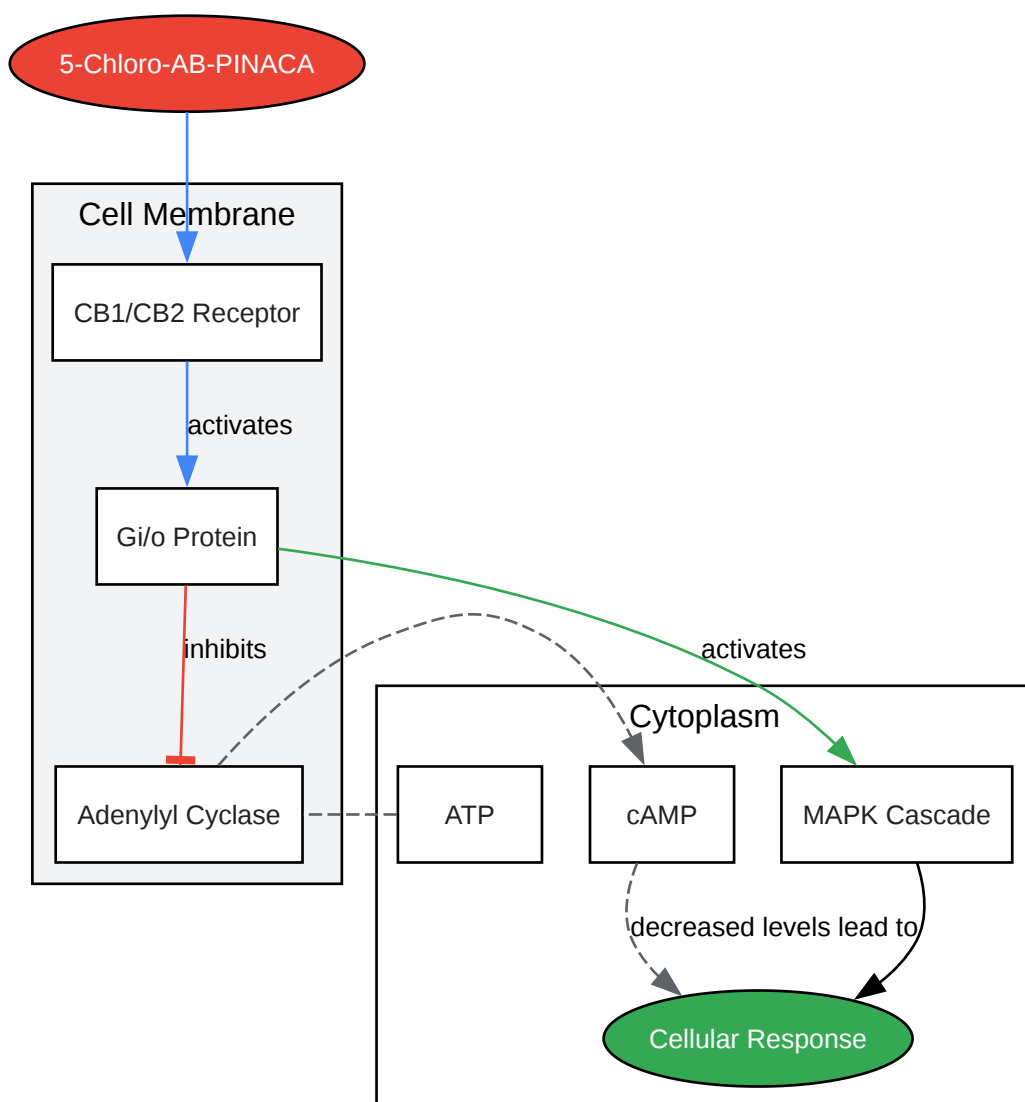
Pharmacological Assays

The pharmacological activity of synthetic cannabinoids is generally assessed through in vitro receptor binding and functional assays.

- Receptor Binding Assays: To determine the binding affinity (K_i) of a compound for cannabinoid receptors, competitive radioligand binding assays are commonly employed. This involves incubating cell membranes expressing either CB1 or CB2 receptors with a known radiolabeled cannabinoid ligand (e.g., [^3H]CP-55,940) and varying concentrations of the test compound. The displacement of the radioligand by the test compound is measured to calculate its binding affinity.
- Functional Assays: The functional activity (EC_{50} and E_{max}) of a compound as a receptor agonist is often determined using a fluorometric membrane potential assay or a [^{35}S]GTP γ S binding assay. The membrane potential assay measures changes in cell membrane potential upon receptor activation. The [^{35}S]GTP γ S binding assay measures the activation of G-proteins coupled to the cannabinoid receptors.

Cannabinoid Receptor Signaling

As an expected cannabinoid receptor agonist, **5-Chloro-AB-PINACA** would likely activate the canonical signaling pathways of the CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.



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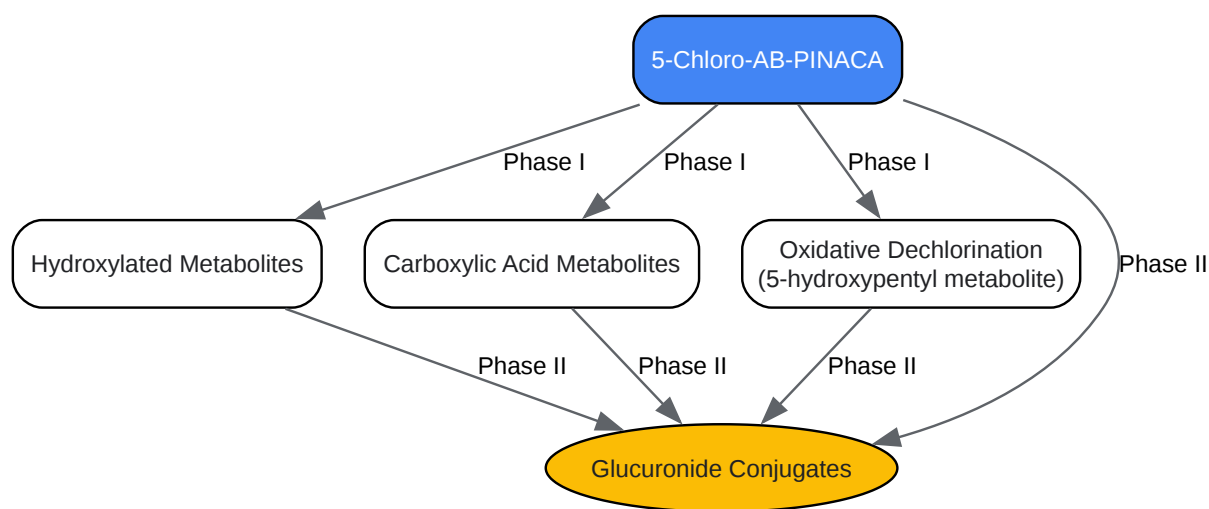
Caption: General cannabinoid receptor signaling pathway.

Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Additionally, receptor activation can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately mediate the various physiological and psychoactive effects associated with cannabinoid receptor agonists.

Expected Metabolism

Direct metabolic studies of **5-Chloro-AB-PINACA** are not available. However, based on the known metabolism of its parent compound, AB-PINACA, and its fluorinated analog, 5F-AB-PINACA, several metabolic pathways can be predicted.^[10] The primary metabolic routes are expected to be:

- Hydroxylation: Addition of a hydroxyl group (-OH) to the pentyl chain.
- Carboxylation: Oxidation of the terminal methyl group of the valine moiety to a carboxylic acid.
- Oxidative Dechlorination: Replacement of the chlorine atom with a hydroxyl group, forming a 5-hydroxypentyl metabolite.
- Glucuronidation: Conjugation of the parent compound or its metabolites with glucuronic acid to facilitate excretion.



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Caption: Expected metabolic pathways of **5-Chloro-AB-PINACA**.

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